3-Ethylpyrrolidine can be derived from various starting materials through synthetic routes involving ethylamine and other reagents. It is often studied in the context of its derivatives, such as 3-Ethylpyrrolidine-3-carboxylic acid hydrochloride, which has been highlighted for its pharmaceutical relevance and biological activities.
This compound falls under the category of pyrrolidines, which are cyclic amines. Pyrrolidines are further classified based on their substituents and functional groups, with 3-Ethylpyrrolidine specifically being an ethyl-substituted variant.
The synthesis of 3-Ethylpyrrolidine typically involves several methods, including:
The molecular structure of 3-Ethylpyrrolidine consists of a five-membered ring containing four carbon atoms and one nitrogen atom. The ethyl group is attached to the nitrogen atom, which influences the compound's reactivity and biological properties.
3-Ethylpyrrolidine undergoes various chemical reactions typical for amines and heterocycles:
The mechanism of action for 3-Ethylpyrrolidine involves its interactions with biological targets such as enzymes and receptors. The presence of the pyrrolidine ring allows it to mimic natural substrates, potentially modulating enzyme activity by binding to active sites.
The pyrrolidine ring—a saturated five-membered nitrogen heterocycle—serves as a fundamental structural motif in medicinal chemistry due to its versatile pharmacological properties and conformational influences on drug-receptor interactions. This scaffold's significance is evidenced by its presence in numerous FDA-approved drugs, where it contributes to enhanced target binding, metabolic stability, and bioavailability. The ring's puckered conformation enables precise spatial positioning of pharmacophores, while its sp³-hybridized nitrogen facilitates hydrogen bonding and protonation under physiological conditions, enhancing interactions with biological targets [2] [5].
Recent drug approvals underscore pyrrolidine's therapeutic versatility:
Table 1: FDA-Approved Drugs Containing Pyrrolidine Scaffolds (2022-2023)
Drug Name | Therapeutic Category | Biological Target |
---|---|---|
Daridorexant | Insomnia treatment | Orexin receptor antagonist |
Pacritinib | Myelofibrosis therapy | JAK2 inhibitor |
Futibatinib | Cholangiocarcinoma treatment | FGFR4 inhibitor |
Trofinetide | Rett syndrome management | Neuroprotective agent |
Research advancements (2015–2023) reveal pyrrolidine derivatives exhibit antimicrobial, anticancer, antiviral, and enzyme inhibitory activities. Hybrid molecules like N-benzoylthiourea-pyrrolidine carboxylic acid derivatives demonstrate potent cholinesterase inhibition (IC₅₀ values: 0.029–0.087 µM), surpassing reference drugs like tacrine. Similarly, pyrrolidine benzenesulfonamide derivatives show exceptional carbonic anhydrase inhibition (Ki = 5.14 nM for hCAII), highlighting the scaffold's adaptability in drug design [2].
3-Ethylpyrrolidine (C₆H₁₃N, CID 12648195) features an ethyl substituent at the C3 position of the pyrrolidine ring, imparting distinct steric and electronic properties. The compound's molecular weight is 99.1741 g/mol, with a boiling point of 400.51 K (127.36°C) and vaporization enthalpy (ΔvapH°) of 35.97 kJ/mol [4] [8]. Gas chromatography analyses reveal a retention index of 841 on non-polar OV-101 and methyl silicone columns, indicating moderate hydrophobicity suitable for blood-brain barrier penetration in CNS-targeted therapeutics [8].
The ethyl group's influence manifests in three key aspects:
In pharmacological applications, the ethyl substituent augments target affinity through hydrophobic pocket filling, as evidenced in DNA gyrase inhibitors where 4-chlorophenyl-substituted pyrrolidine derivatives exhibit IC₅₀ values of 120–270 nM against E. coli enzymes [2]. Similarly, pyrrolidine sulfonamide derivatives with hydrophobic substituents demonstrate 66.32% DPP-IV inhibition, underscoring the ethyl group's role in optimizing enzyme binding [2].
Table 2: Physicochemical Properties of 3-Ethylpyrrolidine
Property | Value | Unit | Measurement Method |
---|---|---|---|
Molecular formula | C₆H₁₃N | - | - |
Molecular weight | 99.1741 | g/mol | Calculated |
Boiling point (Tboil) | 400.51 | K | Joback method |
Retention index (RI) | 841 | - | GC (OV-101 column) |
logPₒcₜ/𝓌ₐₜ | 1.006 | - | Crippen method |
ΔfH°gas (formation enthalpy) | -68.88 | kJ/mol | Joback method |
Nitrogen-containing heterocycles exhibit distinct pharmacological behaviors governed by their ring size, saturation, and nitrogen electron configuration. 3-Ethylpyrrolidine's properties contrast significantly with core heterocycles like pyrrole, piperidine, and pyridine:
Drug applications: Pyrrolidine features in CNS drugs (e.g., anti-Alzheimer's aniracetam), while pyrrole predominates in planar-binding agents (e.g., antimalarial atorvastatin intermediates) [2] [7]
Pyrrolidine vs. Piperidine:
Table 3: Comparative Analysis of Nitrogen Heterocycles in Drug Design
Property | 3-Ethylpyrrolidine | Pyrrole | Piperidine |
---|---|---|---|
Ring saturation | Fully saturated | Unsaturated | Fully saturated |
Nitrogen hybridization | sp³ (aliphatic amine) | sp² (pyrrolic) | sp³ (aliphatic amine) |
Basicity (pKa) | ~11.3 (conjugate acid) | ~17 (weak acid) | ~11.1 (conjugate acid) |
McVol | 94.520 ml/mol | 71.2 ml/mol | 99.1 ml/mol |
FDA-approved drug examples | Trofinetide (Rett syndrome) | Atorvastatin (lipid-lowering) | Leniolisib (immunodeficiency) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3